5-Hydroxymethylorotic acid potassium salt is a chemical compound that plays a significant role in metabolic processes, particularly in pyrimidine biosynthesis. This compound is derived from orotic acid, which is a pyrimidinemonocarboxylic acid, and its potassium salt form is utilized for various biological applications. The molecular formula for 5-hydroxymethylorotic acid potassium salt is , with a molecular weight of approximately 194.19 g/mol .
5-Hydroxymethylorotic acid potassium salt can be synthesized from orotic acid, which is naturally found in the body and can also be obtained from dietary sources such as milk and certain vegetables. The compound is often produced through chemical modifications of orotic acid, leading to the formation of its potassium salt .
The synthesis of 5-hydroxymethylorotic acid potassium salt typically involves the following methods:
The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity. The synthesis may also require purification steps such as crystallization or chromatography to isolate the desired product effectively .
The molecular structure of 5-hydroxymethylorotic acid potassium salt features:
The compound's structural data can be represented as follows:
5-Hydroxymethylorotic acid potassium salt participates in various chemical reactions, including:
The stability of the compound can be influenced by pH and temperature, which are critical factors during its handling and storage.
The mechanism of action for 5-hydroxymethylorotic acid potassium salt primarily involves its role in nucleotide metabolism. It acts as a precursor in the synthesis of uridine monophosphate, which is crucial for RNA synthesis.
Research indicates that this compound may enhance cellular uptake of magnesium ions, further supporting its metabolic functions . Additionally, it exhibits antioxidant properties that can mitigate oxidative stress within cells.
Relevant analyses suggest that the compound maintains stability under standard laboratory conditions but should be stored away from strong oxidizing agents .
5-Hydroxymethylorotic acid potassium salt has several applications in scientific research and medicine:
5-Hydroxymethylorotic acid potassium salt (5-HMO-K) is a derivative of orotic acid (OA), a pivotal intermediate in de novo pyrimidine biosynthesis. In the canonical pathway, carbamoyl phosphate and aspartate condense to form N-carbamoyl-aspartate, which is cyclized to dihydroorotate (DHO) by dihydroorotase. DHO is then dehydrogenated to orotic acid, the direct precursor to 5-HMO [5] [10]. 5-HMO arises via enzymatic hydroxymethylation of orotic acid, introducing a hydroxymethyl group (–CH2OH) at the C5 position. This modification alters the chemical reactivity and metabolic fate of the molecule, potentially enabling novel biological functions distinct from classical pyrimidine intermediates [5].
The integration of 5-HMO into pyrimidine metabolism intersects with both de novo and salvage pathways:
Table 1: Key Pyrimidine Biosynthesis Intermediates and Derivatives
Compound | Atomic Composition | Enzymatic Reaction | Role in Metabolism |
---|---|---|---|
Orotic Acid (OA) | C5H4N2O4 | Dihydroorotate → OA (DHODH) | Precursor to UMP |
5-Hydroxymethylorotic Acid | C6H6N2O5 | OA + "C1 donor" → 5-HMO (Hydroxylase) | Putative alternative OPRT substrate |
Orotidine 5'-Monophosphate | C10H13N2O11P | OA + PRPP → OMP (OPRT) | Direct precursor to UMP |
The biosynthesis of 5-HMO from orotic acid involves regioselective C5-hydroxymethylation, a reaction hypothesized to be catalyzed by cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases. This parallels hydroxylation mechanisms observed in aromatic amino acid metabolism (e.g., phenylalanine hydroxylase, PheH) but exhibits distinct substrate specificity [2] [7]. Key mechanistic insights include:
Table 2: Comparative Enzymatic Hydroxylation Mechanisms
Enzyme | Substrate | Cofactor | Primary Product | Isotope Effect (Dkcat) | Localization |
---|---|---|---|---|---|
Putative Orotate-5-Hydroxylase | Orotic Acid | 2-OG / Fe2+ | 5-Hydroxymethylorotic Acid | ~0.9 (Inverse) | Cytosol (Microbes) |
Phenylalanine Hydroxylase | Phenylalanine | Tetrahydrobiopterin | Tyrosine | ~1.4 (Normal) | Cytosol (Mammals) |
Tryptophan Hydroxylase | Tryptophan | Tetrahydrobiopterin | 5-Hydroxytryptophan | ~0.89 (Inverse) | ER / Cytosol |
Quantifying the flux through 5-HMO biosynthetic pathways requires advanced 13C metabolic flux analysis (13C-MFA). This technique tracks isotopic label incorporation from labeled precursors (e.g., [U-13C]-glucose or [U-13C]-glutamine) into metabolic intermediates, enabling computational reconstruction of intracellular fluxes [3] [6]. Key findings and methodologies include:
Table 3: Metabolic Flux Analysis Parameters for 5-HMO Pathway Quantification
System | Tracer | Analytical Technique | Key Measured Isotopomers | Flux Resolution | 5-HMO Flux (nmol/gDCW/h) |
---|---|---|---|---|---|
E. coli (Wild-Type) | [U-13C]-Glucose | GC-MS (RNA/Glycogen) | Ribose M+2, OA M+4, 5-HMO M+5 | Low (Pool size constraints) | <0.5 |
E. coli (OPRT-Knockout) | [1,2,3-13C3]-Glucose | LC-MS/MS | OA M+3, 5-HMO M+4 | High (Precise PPP/OA partitioning) | 8.2 ± 0.7 |
HeLa Cells | [U-13C]-Glutamine | LC-MS (Spatial-Fluxomics) | Mito-OA M+5, Cyto-5-HMO M+6 | Moderate (Compartmentalized) | 1.3 ± 0.3 (Cytosol) |
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